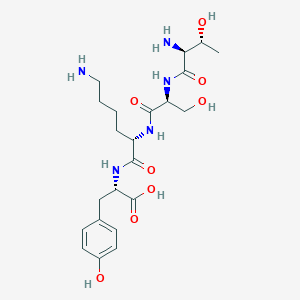
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and stability. The presence of four pentyl groups attached to the thiophene ring enhances its hydrophobicity and potential for interaction with organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with pentyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene ring, followed by the addition of pentyl halides to introduce the pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated and alkylated thiophene derivatives.
科学的研究の応用
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and molecular targets involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
- 2,2,5,5-Tetramethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 2,2,5,5-Tetrapropyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Uniqueness
The uniqueness of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione lies in its four pentyl groups, which confer distinct hydrophobic properties and potential for specific interactions with organic solvents and biological membranes. This makes it particularly useful in applications where hydrophobicity and stability are crucial.
特性
CAS番号 |
142976-92-9 |
|---|---|
分子式 |
C24H46O2S |
分子量 |
398.7 g/mol |
IUPAC名 |
2,2,5,5-tetrapentylthiophene 1,1-dioxide |
InChI |
InChI=1S/C24H46O2S/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(27(23,25)26,19-15-11-7-3)20-16-12-8-4/h21-22H,5-20H2,1-4H3 |
InChIキー |
HHWUAWYHZGWBDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(C=CC(S1(=O)=O)(CCCCC)CCCCC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
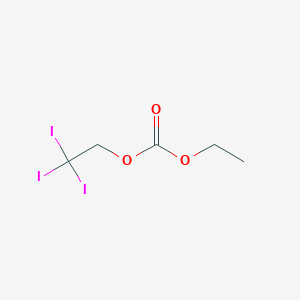

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
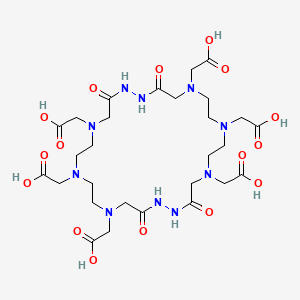

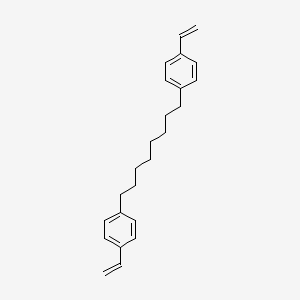
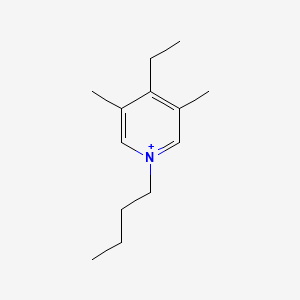
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
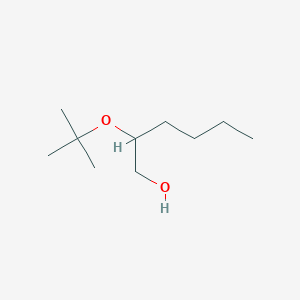
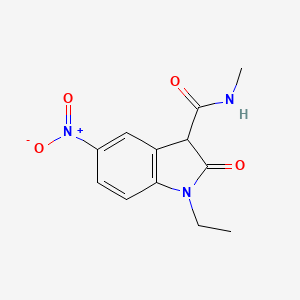
silane](/img/structure/B12556436.png)
